8-{[Bisbenzylamino]methyl}-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione
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Overview
Description
8-{[Bisbenzylamino]methyl}-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[Bisbenzylamino]methyl}-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Substitution Reactions: The introduction of the bisbenzylamino group and other substituents is achieved through nucleophilic substitution reactions. Common reagents include benzylamine and alkyl halides.
Final Assembly: The final compound is assembled through a series of coupling reactions, often catalyzed by transition metals such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-{[Bisbenzylamino]methyl}-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bisbenzylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Benzylamine, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized purine derivatives, while substitution reactions can produce a range of substituted purines.
Scientific Research Applications
8-{[Bisbenzylamino]methyl}-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-{[Bisbenzylamino]methyl}-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. These include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathways Involved: The exact pathways involved depend on the specific biological context, but common pathways include those related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 8-Mercapto-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
- 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
- 8-Bromo-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
Uniqueness
8-{[Bisbenzylamino]methyl}-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bisbenzylamino group, in particular, contributes to its ability to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H27N5O2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
8-[(dibenzylamino)methyl]-3-methyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C24H27N5O2/c1-3-14-29-20(25-22-21(29)23(30)26-24(31)27(22)2)17-28(15-18-10-6-4-7-11-18)16-19-12-8-5-9-13-19/h4-13H,3,14-17H2,1-2H3,(H,26,30,31) |
InChI Key |
QCSAIRBBHHVZCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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